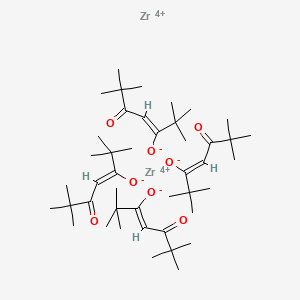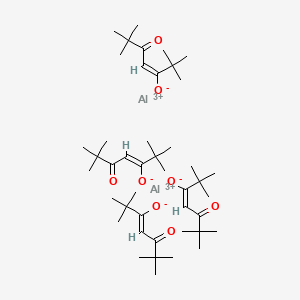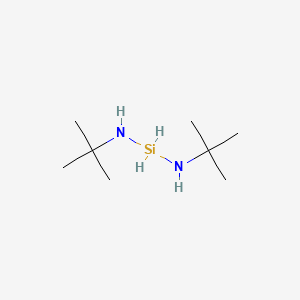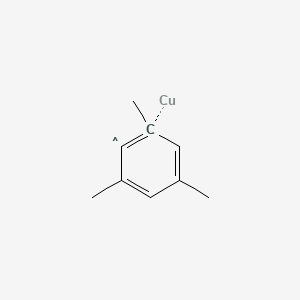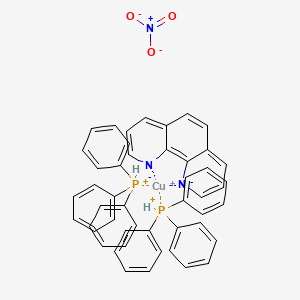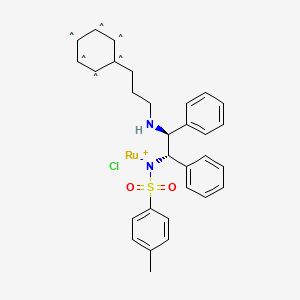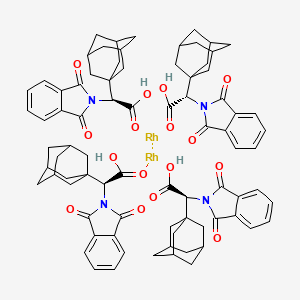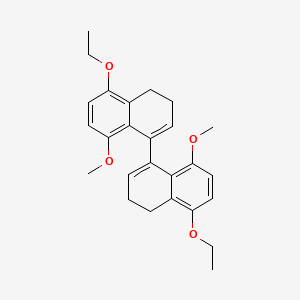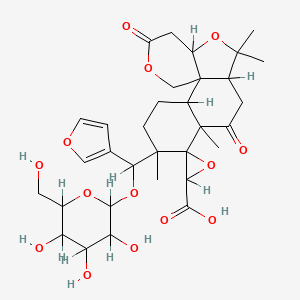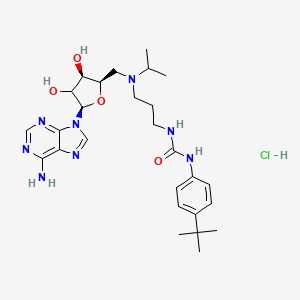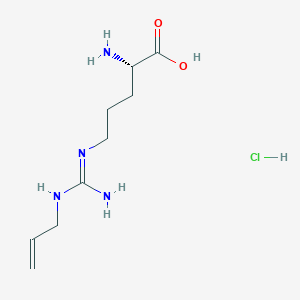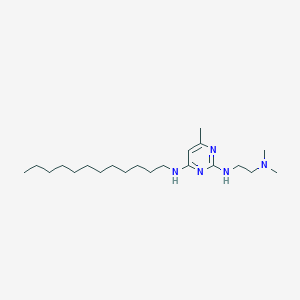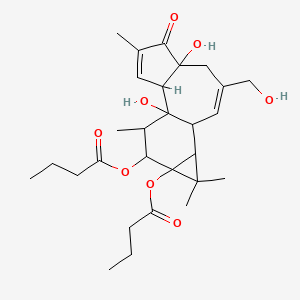![molecular formula C30H24O9 B8117877 19-acetyl-5,21-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(23),2,4,6,8,10,14,17,19,21-decaene-12,13-dione](/img/structure/B8117877.png)
19-acetyl-5,21-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(23),2,4,6,8,10,14,17,19,21-decaene-12,13-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “19-acetyl-5,21-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(23),2,4,6,8,10,14,17,19,21-decaene-12,13-dione” is known as Hypocrellin B. Hypocrellin B is a naturally occurring pigment isolated from the fungi Hypocrella bambusae and Shiraia bambusicola. It is primarily recognized for its role as an apoptosis inducer and its application as a photosensitizer in photodynamic therapy for cancer .
准备方法
Synthetic Routes and Reaction Conditions
Hypocrellin B can be synthesized through various chemical reactions involving its precursor compounds. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the formation of the desired molecular structure. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Hypocrellin B involves large-scale fermentation processes using the fungi Hypocrella bambusae and Shiraia bambusicola. The fermentation process is optimized to maximize the yield of Hypocrellin B, followed by extraction and purification steps to obtain the compound in its pure form .
化学反应分析
Types of Reactions
Hypocrellin B undergoes various chemical reactions, including:
Oxidation: Hypocrellin B can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Hypocrellin B.
Substitution: Substitution reactions can introduce new functional groups into the Hypocrellin B molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving Hypocrellin B include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of Hypocrellin B depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of Hypocrellin B .
科学研究应用
Hypocrellin B has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in photodynamic therapy research.
Biology: Studied for its role in inducing apoptosis in cancer cells.
Medicine: Investigated for its potential therapeutic applications in cancer treatment.
Industry: Utilized in the development of photodynamic therapy products and other related applications.
作用机制
Hypocrellin B exerts its effects primarily through its role as a photosensitizer. When exposed to light, Hypocrellin B generates reactive oxygen species that can induce apoptosis in cancer cells. The molecular targets and pathways involved in this process include the activation of caspases and the disruption of mitochondrial function .
相似化合物的比较
Similar Compounds
Similar compounds to Hypocrellin B include other photosensitizers used in photodynamic therapy, such as:
- Hypocrellin A
- Photofrin
- Verteporfin
Uniqueness
Hypocrellin B is unique due to its natural origin from fungi and its specific molecular structure, which allows it to effectively generate reactive oxygen species upon light exposure. This makes it a valuable compound for research and therapeutic applications .
属性
IUPAC Name |
19-acetyl-5,21-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(23),2,4,6,8,10,14,17,19,21-decaene-12,13-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O9/c1-10-7-13-20-19-12(26(33)28(35)29(13)38-5)8-15(36-3)22-16(37-4)9-14(32)21(24(19)22)25-23(20)17(10)18(11(2)31)30(39-6)27(25)34/h8-9,32,34H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKASJPDEIDZMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C4C(=C(C(=O)C(=O)C5=CC(=C6C(=CC(=C(C6=C54)C3=C(C(=C2C(=O)C)OC)O)O)OC)OC)OC)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C3=C4C(=C(C(=O)C(=O)C5=CC(=C6C(=CC(=C(C6=C54)C3=C(C(=C2C(=O)C)OC)O)O)OC)OC)OC)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(3,4-dichloro-2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+)](/img/structure/B8117815.png)
